BenchChemオンラインストアへようこそ!

1-(2-methylpropyl)-4-nitrosopiperazine

Lipophilicity Chromatographic retention Drug design

This N-nitroso compound is essential for nitrosamine impurity reference standards (LC-MS/MS) and as a key intermediate in Rifamdin (R507900) synthesis. Its distinct isobutyl substitution yields XLogP3=1.5 and pKa=7.73, differentiating it from other 4-nitrosopiperazines and requiring compound-specific analytical method optimization. Verify regulatory-grade purity (≥98%) for pharmaceutical development compliance.

Molecular Formula C8H17N3O
Molecular Weight 171.24 g/mol
CAS No. 743372-50-1
Cat. No. B6171913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methylpropyl)-4-nitrosopiperazine
CAS743372-50-1
Molecular FormulaC8H17N3O
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC(C)CN1CCN(CC1)N=O
InChIInChI=1S/C8H17N3O/c1-8(2)7-10-3-5-11(9-12)6-4-10/h8H,3-7H2,1-2H3
InChIKeyWHNXFFIKKJESQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methylpropyl)-4-nitrosopiperazine (CAS 743372-50-1): Procurement Guide for Chemical Identification and Baseline Properties


1-(2-Methylpropyl)-4-nitrosopiperazine (CAS 743372-50-1), also known as 1-Isobutyl-4-nitrosopiperazine, is an N-nitroso derivative of piperazine belonging to the nitrosamine class of organic compounds [1]. This compound has a molecular formula of C8H17N3O, a molecular weight of 171.24 g/mol, and an XLogP3 value of 1.5, reflecting its lipophilicity profile [1]. It is commercially available from certified reference material suppliers (e.g., Toronto Research Chemicals catalog number TRC-I784585) with purity specifications ranging from 98% to 99% . The compound is reported as an intermediate in the synthesis of Rifamdin (R507900), a semisynthetic rifamycin derivative with therapeutic effects on pulmonary tuberculosis . Nitrosamines in general are classified by regulatory authorities, including the FDA and EMA, as potential human carcinogens, necessitating rigorous control and analytical verification when such compounds appear as impurities in pharmaceutical manufacturing [2].

Why Generic Substitution of 1-(2-Methylpropyl)-4-nitrosopiperazine with Other 4-Nitrosopiperazine Derivatives Is Not Scientifically Justified


Generic substitution of 1-(2-methylpropyl)-4-nitrosopiperazine (CAS 743372-50-1) with other 4-nitrosopiperazine analogs, such as 1-methyl-4-nitrosopiperazine (MNP) or 1-cyclopentyl-4-nitrosopiperazine (CPNP), is not supported by the available evidence without explicit validation of functional equivalence [1]. The isobutyl (2-methylpropyl) substituent on the piperazine nitrogen confers distinct physicochemical properties that differentiate this compound from its methyl, cyclopentyl, or phenyl-substituted counterparts. For example, the target compound exhibits a calculated XLogP3 of 1.5 and a pKa of 7.73±0.10, while unsubstituted 1-nitrosopiperazine shows a predicted pKa of 8.07±0.10 and a LogP of -0.16 to 0.18 [1]. These differences in lipophilicity and ionization state directly influence chromatographic retention behavior, extraction efficiency, and potential biological interactions, meaning that analytical methods or synthetic protocols validated for one 4-nitrosopiperazine derivative cannot be assumed transferable to another [2]. The specific isobutyl substitution pattern is structurally required for the synthesis pathway to Rifamdin (R507900), where the 1-(2-methylpropyl)piperazine moiety is integral to the final iminomethyl-rifamycin structure [3].

Quantitative Differentiation Evidence for 1-(2-Methylpropyl)-4-nitrosopiperazine (CAS 743372-50-1) Versus 4-Nitrosopiperazine Analogs


Comparative Lipophilicity: XLogP3 Differentiation Between Isobutyl- and Unsubstituted 4-Nitrosopiperazines

1-(2-Methylpropyl)-4-nitrosopiperazine exhibits an XLogP3 value of 1.5, compared to unsubstituted 1-nitrosopiperazine which has a reported LogP of -0.16030 [1]. This represents a difference of approximately 1.66 LogP units, corresponding to a >45-fold increase in lipophilicity and directly impacting reversed-phase HPLC retention time and extraction recovery from aqueous matrices [2].

Lipophilicity Chromatographic retention Drug design

Comparative Ionization Behavior: pKa Differentiation Impacting Extraction and Detection Sensitivity

The target compound has a predicted pKa of 7.73±0.10, while unsubstituted 1-nitrosopiperazine exhibits a predicted pKa of 8.07±0.10 . This 0.34 unit difference in pKa means that at physiological pH (7.4), the target compound exists as approximately 68% unionized versus approximately 82% unionized for the comparator, affecting membrane permeability and sample preparation strategies involving pH-controlled liquid-liquid or solid-phase extraction [1].

pKa Ionization Solid-phase extraction

Structural Specificity as Rifamdin (R507900) Synthetic Intermediate Versus Other 4-Nitrosopiperazines

1-(2-Methylpropyl)-4-nitrosopiperazine is specifically reported as an intermediate for the synthesis of Rifamdin (R507900), a semisynthetic rifamycin derivative with therapeutic effects on pulmonary tuberculosis . The final Rifamdin structure, defined as 3-[[[4-(2-methylpropyl)-1-piperazinyl]imino]methyl]rifamycin, requires the isobutyl substitution pattern [1]. No evidence currently demonstrates that other 4-nitrosopiperazine derivatives (e.g., methyl-, cyclopentyl-, phenyl-substituted) can serve as synthetic intermediates for this specific rifamycin analog. The isobutyl group on the piperazine ring is essential for the final drug structure [2].

Synthetic intermediate Rifamycin antibiotics Antitubercular agents

Defined Research and Industrial Application Scenarios for 1-(2-Methylpropyl)-4-nitrosopiperazine (CAS 743372-50-1)


Analytical Reference Standard for Nitrosamine Impurity Monitoring in Pharmaceutical Quality Control

1-(2-Methylpropyl)-4-nitrosopiperazine (CAS 743372-50-1), available as certified reference material TRC-I784585, serves as a calibration standard for developing and validating LC-MS/MS methods to detect and quantify structurally related nitrosamine impurities in pharmaceutical products . Given its distinct lipophilicity (XLogP3 = 1.5) and pKa (7.73±0.10) compared to unsubstituted N-nitrosopiperazine, analytical methods must be optimized specifically for this compound [1]. The increasing regulatory scrutiny of nitrosamine impurities in drug products and APIs under FDA and EMA guidelines necessitates procurement of authentic reference standards for accurate quantification and method validation [2].

Synthetic Intermediate in Rifamdin (R507900) and Related Rifamycin Antibiotic Synthesis

This compound functions as a key intermediate in the synthesis of Rifamdin (R507900, CAS 89499-17-2), a semisynthetic rifamycin derivative with documented anti-tubercular activity reported as similar to or slightly better than rifampin . The compound's isobutyl-substituted piperazine moiety is incorporated into the final drug structure via the 3-[[[4-(2-methylpropyl)-1-piperazinyl]imino]methyl]rifamycin scaffold [1]. Procurement of this specific nitrosopiperazine derivative is essential for medicinal chemistry laboratories engaged in rifamycin analog synthesis or process chemistry development for anti-tubercular agents [2].

Physicochemical Property Reference for Computational Modeling and Structure-Activity Relationship Studies

The computed and predicted physicochemical properties of 1-(2-methylpropyl)-4-nitrosopiperazine — including XLogP3 (1.5), pKa (7.73±0.10), topological polar surface area (35.9 Ų), and exact mass (171.137162174 Da) — provide benchmark data for computational chemistry applications . These values enable QSAR modeling of nitrosamine carcinogenicity, prediction of chromatographic retention behavior, and estimation of ADME properties for drug discovery programs involving piperazine-containing compounds [1]. The compound's properties represent a distinct point in chemical space compared to other 4-nitrosopiperazine derivatives, making it valuable for validating in silico prediction models across a range of lipophilicities and ionization states [2].

Process-Related Impurity Reference in Rifamycin-Based Pharmaceutical Manufacturing

During the synthesis of Rifamdin and related rifamycin antibiotics that utilize 1-(2-methylpropyl)-4-nitrosopiperazine or its reduced amine counterpart as intermediates, this nitrosamine may be present as a process-related impurity requiring monitoring and control . Given the known carcinogenicity of nitrosamine compounds as a class, pharmaceutical manufacturers must quantify residual levels of this intermediate in final drug substances [1]. The compound's distinct chromatographic properties (XLogP3 = 1.5) relative to other nitrosamine impurities necessitate compound-specific analytical method development for accurate impurity profiling in rifamycin-based pharmaceuticals [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-methylpropyl)-4-nitrosopiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.